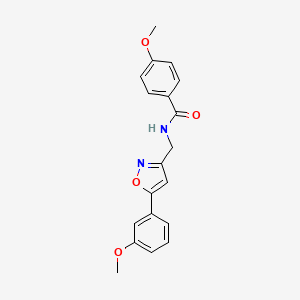
4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide”, isoxazole derivatives have been synthesized through various methods, including 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and condensation of hydroxylamine with β-diketones .科学的研究の応用
Alzheimer's Disease Research
One notable application of a structurally similar compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, involves its potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has shown significant promise in decreasing the level of phosphorylation and aggregation of tau proteins, offering neuroprotective activity and ameliorating impaired learning and memory in Alzheimer's disease models. This research suggests the potential for developing treatments targeting Alzheimer’s disease using similar compounds (Hsueh-Yun Lee et al., 2018).
Antimicrobial and Analgesic Agents
Another research focused on the synthesis of novel compounds derived from visnagenone and khellinone, which showed significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties. These findings highlight the compound's potential as a basis for developing new therapeutic agents with antimicrobial and analgesic activities (A. Abu‐Hashem et al., 2020).
Antidiabetic Agents
In the realm of diabetes treatment, derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide, like KRP-297, have been identified as promising antidiabetic agents. These compounds have been prepared as part of the search for new treatments for diabetes mellitus, demonstrating the versatility of benzamide derivatives in medicinal chemistry applications (M. Nomura et al., 1999).
Anticancer Research
Research into the synthesis and cytotoxicity of novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, has revealed their potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This area of study demonstrates the ongoing exploration of benzamide derivatives and related compounds in the search for effective cancer treatments (Ashraf S. Hassan et al., 2014).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by isoxazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry .
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-methoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide may also interact with multiple targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 20423 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Similar compounds have shown significant biological activity, suggesting that this compound may also have potent effects .
特性
IUPAC Name |
4-methoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-6-13(7-9-16)19(22)20-12-15-11-18(25-21-15)14-4-3-5-17(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNPFBCLWJZRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-chloropyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2847160.png)
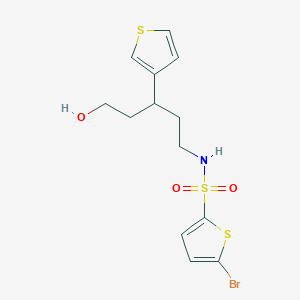

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2847165.png)
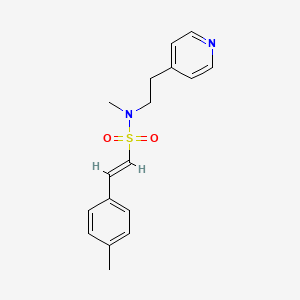
![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847168.png)
![Methyl (3S)-2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2847169.png)
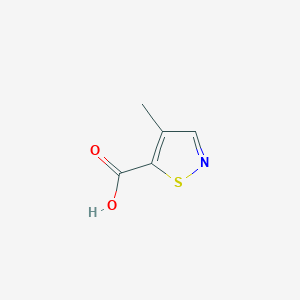
![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)
![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)
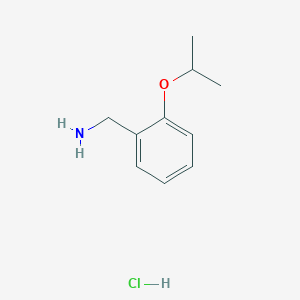

![1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B2847182.png)

